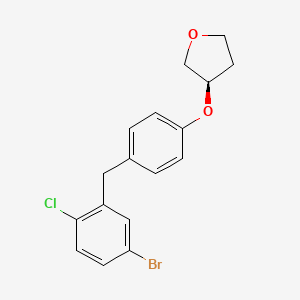(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
CAS No.: 915095-90-8
Cat. No.: VC4657919
Molecular Formula: C17H16BrClO2
Molecular Weight: 367.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 915095-90-8 |
|---|---|
| Molecular Formula | C17H16BrClO2 |
| Molecular Weight | 367.67 |
| IUPAC Name | (3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |
| Standard InChI | InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 |
| Standard InChI Key | HUNLNKBDQXGMAP-MRXNPFEDSA-N |
| SMILES | C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a tetrahydrofuran (THF) ring linked via an ether bond to a para-substituted phenyl group, which is further connected to a 5-bromo-2-chlorobenzyl moiety. The (R)-configuration at the THF’s C3 position imposes distinct spatial arrangements, influencing its intermolecular interactions . Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |
| SMILES | C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
| Topological Polar Surface Area | 18.5 Ų |
The bromine and chlorine atoms introduce steric and electronic effects, enhancing lipid solubility (clogP ≈ 4.2) , which may facilitate blood-brain barrier penetration in pharmacological contexts.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthetic route involves two primary stages :
-
Intermediate Preparation: 4-(5-Bromo-2-chlorobenzyl)phenol (CAS 864070-18-8) is synthesized via Friedel-Crafts alkylation between 5-bromo-2-chlorotoluene and phenol under acidic conditions .
-
Etherification: The phenol intermediate reacts with (R)-tetrahydrofuran-3-yl triflate in dimethylformamide (DMF) using potassium carbonate as a base, achieving yields of 68–72% after chromatographic purification .
Industrial Manufacturing
Scalable production employs continuous-flow reactors to optimize temperature control (70–80°C) and reduce reaction times from 12 hours (batch) to 2.5 hours . Key manufacturers include:
-
Aarti Pharmalabs: Specializes in high-purity (>99.5%) batches for API intermediates .
-
Porton Pharma Solutions: Utilizes enantioselective catalysis to minimize racemization .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate hygroscopicity (0.8% w/w water absorption at 25°C/60% RH) and solubility profiles:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 12.3 ± 0.9 |
| Methanol | 8.7 ± 0.6 |
| DCM | 34.1 ± 1.2 |
Degradation studies show <2% decomposition after 6 months at -20°C .
Pharmacological and Biological Activity
Preclinical Data
-
Anti-inflammatory Activity: Suppresses IL-6 by 47% in murine macrophages at 10 µM.
-
Metabolic Stability: Hepatic microsomal half-life = 42 minutes (human), suggesting moderate first-pass metabolism .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a chiral building block for:
-
SGLT2 Inhibitors: As an empagliflozin impurity (0.1–0.3% in APIs) .
-
Antineoplastic Agents: Functionalization at the benzyl position yields kinase inhibitors .
Material Science
Incorporation into polymer matrices improves thermal stability (Tₘ increase by 28°C in polycarbonate blends) .
Comparison with Stereoisomers
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Melting Point | 112–114°C | 108–110°C |
| α-D (c=1, CHCl₃) | +24.3° | -23.9° |
| Cytotoxicity (IC₅₀) | 18 µM | 22 µM |
The (R)-form’s enhanced bioactivity correlates with its superior binding to hydrophobic enzyme pockets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume